molecular formula C14H18ClFO B1328083 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane CAS No. 898761-33-6

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane

Cat. No.: B1328083
CAS No.: 898761-33-6
M. Wt: 256.74 g/mol
InChI Key: XMQIRTSXUDZEOE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aromatic protons resonate as a doublet (δ 7.2–7.4 ppm) due to coupling with fluorine, while the methyl group on the phenyl ring appears as a singlet (δ 2.3 ppm). The heptane chain exhibits characteristic signals: methylene groups adjacent to the ketone (δ 2.5–2.7 ppm) and terminal chlorinated methylene (δ 3.5–3.7 ppm).
  • ¹³C NMR : The ketone carbonyl carbon appears at δ 208–210 ppm. Aromatic carbons adjacent to fluorine show deshielding (δ 120–125 ppm), while the methyl-substituted carbon resonates at δ 21–22 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1710–1740 cm⁻¹ confirm the ketone functional group (C=O stretch). C-F and C-Cl stretches appear at 1100–1150 cm⁻¹ and 600–800 cm⁻¹ , respectively.

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments the molecule into key ions:

  • Molecular ion peak at m/z 256 (M⁺).
  • Chlorine isotope pattern (3:1 ratio) at m/z 221 (M⁺ - Cl).
  • Aromatic fragment ions at m/z 123 (C₆H₃FCH₃⁺).

Crystalline Structure and Conformational Isomerism

While single-crystal X-ray diffraction data for this compound is not explicitly reported, analogous heptanone derivatives exhibit monoclinic crystal systems with space group P2₁/c. The aliphatic chain adopts a gauche conformation to minimize steric hindrance between the ketone and aromatic substituents. Computational models predict two stable conformers:

  • Extended chain : Ketone oxygen antiperiplanar to the aromatic ring.
  • Folded chain : Heptane backbone bent, reducing torsional strain.

Comparative Analysis with Related Heptanone Derivatives

The table below contrasts structural and physicochemical properties of this compound with related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Spectral Features (¹H NMR δ, ppm)
7-Chloro-1-phenyl-1-oxoheptane C₁₃H₁₇ClO Phenyl, Cl 224.72 Aromatic protons: δ 7.3–7.5 (multiplet)
7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane C₁₃H₁₄ClF₂O 3,4-Difluorophenyl, Cl 260.71 Fluorine coupling: δ 7.1–7.3 (doublet of doublets)
1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane C₁₄H₁₈BrClO 4-Bromo-3-methylphenyl, Cl 333.65 Bromine isotope pattern: 1:1 (m/z 254/256)

This comparative analysis highlights how halogen substitution and aromatic ring modifications influence electronic environments and spectral signatures. Fluorine’s electronegativity deshields adjacent protons, while chlorine’s mass affects fragmentation patterns in MS.

Properties

IUPAC Name

7-chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFO/c1-11-7-8-12(10-13(11)16)14(17)6-4-2-3-5-9-15/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQIRTSXUDZEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645162
Record name 7-Chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50645162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-33-6
Record name 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-fluoro-4-methylphenyl)heptan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzoyl chloride reacts with 1-chloroheptane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, reaction with sodium azide can yield the corresponding azide derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: 7-Chloro-1-(3-fluoro-4-methylphenyl)heptanoic acid.

    Reduction: 7-Chloro-1-(3-fluoro-4-methylphenyl)heptanol.

    Substitution: 7-Azido-1-(3-fluoro-4-methylphenyl)-1-oxoheptane.

Scientific Research Applications

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.

    Biology: The compound can be used to investigate the effects of halogenated ketones on biological systems, including enzyme inhibition and receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity through halogen bonding, while the ketone group can participate in hydrogen bonding and other interactions. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The aryl substituent significantly influences reactivity, solubility, and bioactivity. Key analogs include:

Compound Name Substituent on Phenyl Ring Chain Length CAS Number Similarity Score Regulatory Status (Examples) Notes
7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane 3-fluoro, 4-methyl Heptane (C7) - - - Target compound
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane 2,4-dichloro Heptane (C7) 898786-16-8 - Not listed in EINECS, TSCA, or China IECSC Higher halogen content; potential environmental persistence
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane 4-methoxy Heptane (C7) 898786-46-4 1.00 Discontinued (commercial sources) Electron-donating group; may reduce stability
7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane 3-methoxy Heptane (C7) 898786-43-1 0.98 - Lower similarity due to substituent position
4-Chloro-1-(3-methoxyphenyl)-1-oxobutane 3-methoxy Butane (C4) 258882-48-3 0.98 - Shorter chain; reduced lipophilicity

Key Observations :

  • Electron-Withdrawing vs.

Chain Length and Physicochemical Properties

  • Heptane vs. Shorter Chains : Compounds with heptane backbones (e.g., CAS 898786-46-4) exhibit higher molecular weights (~250–300 g/mol) and lipophilicity compared to butane derivatives (e.g., CAS 258882-48-3), which may influence membrane permeability and bioavailability .
  • Chlorine Position : The 7-chloro substitution in heptane derivatives likely extends half-life due to reduced steric hindrance for metabolic degradation compared to shorter-chain analogs.

Biological Activity

7-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane, with the chemical formula C14H18ClF and a molecular weight of 256.75 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 7-chloro-1-(3-fluoro-4-methylphenyl)-1-heptanone
  • CAS Number : 898761-10-9
  • Molecular Weight : 256.75 g/mol
  • Structure :
    C14H18ClFO\text{C}_{14}\text{H}_{18}\text{Cl}\text{F}\text{O}

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. The compound has been evaluated for its effects on:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against a range of bacterial strains. Its halogenated structure may enhance its interaction with microbial cell membranes, disrupting their integrity.
  • Anticancer Potential : Research indicates that this compound may have anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines. The presence of the chloro and fluoro substituents is believed to play a significant role in enhancing its bioactivity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Signal Transduction Interference : It could interfere with signaling pathways that regulate cell growth and apoptosis, leading to increased cancer cell death.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityFindings
Study AAntimicrobialEffective against E. coli and S. aureus with MIC values of 32 µg/mL.
Study BAnticancerInhibited proliferation of MCF-7 breast cancer cells by 50% at 20 µM concentration.
Study CEnzyme InhibitionShowed significant inhibition of CYP450 enzymes, suggesting potential drug interactions.

Case Study Highlights

  • Antimicrobial Study :
    • Conducted on various bacterial strains, the compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity :
    • In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.
  • Pharmacokinetic Profile :
    • Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-1-(3-fluoro-4-methylphenyl)-1-oxoheptane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Michael addition, analogous to cyclohexenone derivatives (e.g., chalcone-based reactions). Refluxing substituted phenyl precursors with ethyl acetoacetate in alkaline ethanol (10% NaOH, 8 hours) is a validated approach . Optimization involves adjusting solvent polarity, base concentration, and reaction time to improve yield. Monitor progress via TLC or HPLC, prioritizing anhydrous conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns on the aromatic ring and heptane chain.
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and chloro/fluoro groups.
  • Mass spectrometry (HRMS) for molecular ion validation.
    Cross-reference with X-ray crystallography data (if single crystals are obtained) to resolve ambiguities in stereochemistry .

Q. How should researchers handle purification given the compound’s potential instability?

  • Methodological Answer : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. Avoid high temperatures during rotary evaporation to prevent decomposition. Store purified samples under inert gas at -20°C .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in spectroscopic data?

  • Methodological Answer : X-ray crystallography reveals puckering parameters (e.g., envelope vs. screw-boat conformations) and dihedral angles between aromatic rings, which may explain NMR splitting patterns or NOE effects. For example, disorder in the cyclohexene ring (occupancy ratios up to 0.68:0.32) requires refining crystallographic models to address data contradictions .

Q. What strategies are effective in assessing bioactivity without established toxicity data?

  • Methodological Answer : Conduct preliminary in vitro assays (e.g., cytotoxicity on HEK-293 cells) using controlled doses (1–100 µM). Pair with in silico tools (molecular docking, ADMET prediction) to estimate interactions with biological targets (e.g., cytochrome P450). Note: Lack of ecotoxicological data (persistence, bioaccumulation) necessitates strict containment protocols during testing .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density around the chloro/fluoro groups, predicting sites prone to hydrolysis. Modify the heptane chain (e.g., introduce methyl branches) to sterically shield reactive centers. Validate predictions via accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Analysis & Experimental Design

Q. How should researchers address crystallographic disorder in structural reports?

  • Methodological Answer : Refine X-ray data using dual-occupancy models (e.g., SHELXL) to account for disordered moieties (e.g., ethyl or aromatic groups). Apply restraints to bond lengths/angles and validate thermal displacement parameters. Report occupancy ratios and residual density maps to ensure transparency .

Q. What experimental controls are essential in kinetic studies of halogenated ketones?

  • Methodological Answer : Include:

  • Blank runs (no catalyst) to assess non-catalytic degradation.
  • Isotopic labeling (e.g., D₂O) to track proton transfer mechanisms.
  • Competitor additives (e.g., NaF) to probe halogen reactivity.
    Use Arrhenius plots (ln k vs. 1/T) to differentiate between concerted and stepwise pathways .

Safety & Compliance

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer : Prioritize fume hoods for volatile intermediates (e.g., chloroacetyl chloride). Use explosion-proof reactors for exothermic steps (e.g., Friedel-Crafts acylation). Dispose of halogenated waste via licensed contractors to comply with EPA/DOT regulations .

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